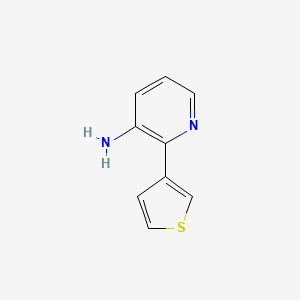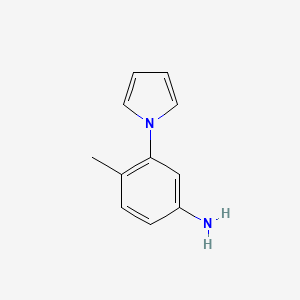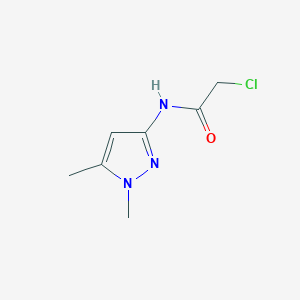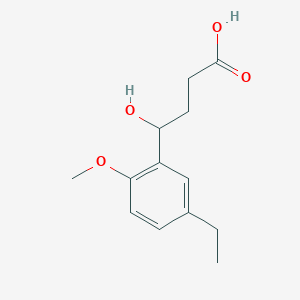
2-(Thiophen-3-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Thiophen-3-yl)pyridin-3-amine” is a chemical compound with the molecular formula C9H8N2S . It is a derivative of pyridine and thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of “2-(Thiophen-3-yl)pyridin-3-amine” related compounds has been reported in several studies. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)pyridin-3-amine” consists of a pyridine ring attached to a thiophene ring via an amine group . The molecular weight of this compound is 176.24 .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is known to produce aminothiophene derivatives . This reaction could potentially be used in the synthesis of “2-(Thiophen-3-yl)pyridin-3-amine”.Physical And Chemical Properties Analysis
The predicted boiling point of “2-(Thiophen-3-yl)pyridin-3-amine” is 364.1±27.0 °C, and its predicted density is 1.261±0.06 g/cm3 . The pKa value is predicted to be 4.32±0.12 .Applications De Recherche Scientifique
Cancer Research IGF-1R Kinase Inhibition
A series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives have been designed and synthesized as inhibitors for the IGF-1R tyrosine kinase. These compounds have shown potential in inhibiting IGF-1R kinase activities and demonstrated cytotoxic effects against various cancer cell lines, indicating their potential application in cancer research and therapy .
Chemosensor Development Fluorescent Detection of Iron Ions
Pyrene-conjugated hybrid ligands with thiophene derivatives have been synthesized for potential use as fluorescent chemosensors. These compounds can selectively and specifically detect Fe 3+ ions, suggesting their application in environmental and biological sample analysis .
Organic Synthesis Cyclization Reactions
Thiophene derivatives have been utilized in cyclization reactions to produce trisubstituted thiophenes and thienyl disulfides. These reactions are significant in the synthesis of complex organic molecules, which can have various applications in material science and pharmaceuticals .
Pharmaceutical Applications Therapeutic Agents
Compounds containing the thiophene nucleus have shown diverse biological activities. For example, certain thiophene derivatives act as anti-inflammatory agents, while others function as serotonin antagonists used in Alzheimer’s disease treatment .
Environmental and Biological Analysis Molecular Fluorescent Probes
New molecular fluorescent probes using thiophene derivatives have been designed for potential applications in environmental and biological analyses. These probes can help in detecting and quantifying various substances within environmental or biological samples .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(Thiophen-3-yl)pyridin-3-amine may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(Thiophen-3-yl)pyridin-3-amine may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been shown to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. Therefore, it’s plausible that 2-(Thiophen-3-yl)pyridin-3-amine may also influence pathways related to collagen biosynthesis or other related processes.
Pharmacokinetics
The compound’s molecular weight of 17624 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that 2-(thiophen-3-yl)pyridin-3-amine may also exert a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching studies of a similar compound, a thiophene substituted 1,3,4-oxadiazole derivative, by different environmental pollutant aromatic amine derivatives have been reported . These studies suggest that environmental factors such as the presence of other chemicals can influence the behavior of thiophene derivatives. Therefore, it’s plausible that the action of 2-(Thiophen-3-yl)pyridin-3-amine may also be influenced by environmental factors.
Propriétés
IUPAC Name |
2-thiophen-3-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-2-1-4-11-9(8)7-3-5-12-6-7/h1-6H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBXZWXLJRQDMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)









![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)